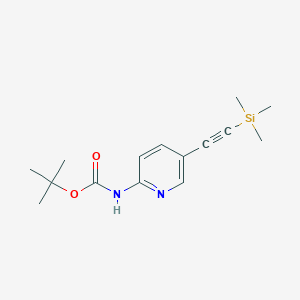
6-Chloro-1-(4-methoxyphenyl)-1-oxohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-1-(4-methoxyphenyl)-1-oxohexane, also known as 4-methoxyhexanal, is an organic compound belonging to the class of aliphatic aldehydes. It is a colorless liquid with a characteristic odor. It is used in various industries such as food and pharmaceuticals. It is also used as a reagent in the synthesis of other compounds. It has a wide range of applications in scientific research and is one of the most widely used compounds in the laboratory.
Wissenschaftliche Forschungsanwendungen
Crystal and Molecular Structures
- The compound has been studied for its crystal and molecular structures. Chelli et al. (2016) analyzed its crystal structure, revealing the positions of the methyl groups and 4-methoxyphenyl substituent, which are crucial for understanding its chemical behavior and interactions (Chelli et al., 2016).
Synthesis and Characterization
- Research by Fischer et al. (2014) and Geyer et al. (2015) has focused on the synthesis of compounds containing 4-methoxyphenyl groups. These studies contribute to the broader understanding of the synthetic pathways and potential applications of compounds like 6-Chloro-1-(4-methoxyphenyl)-1-oxohexane (Fischer, Burschka, & Tacke, 2014); (Geyer et al., 2015).
Oxyfunctionalization of Ketones
- Ren et al. (1996) explored the use of 4-methoxy-2,2,6,6-tetramethyl-1-oxopiperidinium chloride, a related compound, in the oxyfunctionalization of enolizable ketones. This research is significant for understanding chemical transformations that might involve 6-Chloro-1-(4-methoxyphenyl)-1-oxohexane (Ren, Liu, & Guo, 1996).
Pharmacokinetics in Rats
- While focusing on pharmacokinetics, Tse et al. (1984) investigated a compound structurally related to 6-Chloro-1-(4-methoxyphenyl)-1-oxohexane, which can be insightful for understanding the absorption and distribution behavior of such compounds in biological systems (Tse, Chang, Finkelstein, Ballard, & Jaffe, 1984).
Aryl Cation Reactivity
- The reactivity of aryl cations, specifically those related to 4-methoxyphenyl, has been examined by Protti et al. (2004), which may provide insights into the reactivity and potential applications of 6-Chloro-1-(4-methoxyphenyl)-1-oxohexane in chemical syntheses (Protti, Fagnoni, Mella, & Albini, 2004).
Chemical Synthesis Applications
- Other studies, such as those by Hossain et al. (2020) and Ismiyev et al. (2013), have focused on the synthesis of compounds that feature methoxyphenyl groups, demonstrating the versatility and utility of such structures in chemical synthesis (Hossain, Halim, Islam, Akhter, Ahmed, Romman, & Ahmed, 2020); (Ismiyev, Maharramov, Aliyeva, Askerov, Mahmudov, Kopylovich, Naïli, & Pombeiro, 2013).
Wirkmechanismus
Target of Action
The primary target of 6-Chloro-1-(4-methoxyphenyl)-1-oxohexane, also known as Emvododstat , is dihydroorotate dehydrogenase (DHODH) . DHODH is a key enzyme in the de novo pyrimidine synthesis pathway .
Mode of Action
Emvododstat interacts with DHODH, inhibiting its function . This inhibition leads to a decrease in uridine nucleotides, which are essential for various cellular processes, including DNA and RNA synthesis .
Biochemical Pathways
By inhibiting DHODH, Emvododstat disrupts the de novo pyrimidine synthesis pathway . This disruption can lead to a decrease in cell proliferation, particularly in cells with a high demand for pyrimidine nucleotides, such as cancer cells .
Pharmacokinetics
Emvododstat has been found to be a potent inhibitor of the CYP2D6 enzyme . This interaction can lead to increased plasma concentrations of drugs metabolized by CYP2D6, as seen in a study with dextromethorphan . The pharmacokinetic properties of Emvododstat, including its absorption, distribution, metabolism, and excretion (ADME), are still under investigation.
Result of Action
The inhibition of DHODH by Emvododstat leads to a decrease in uridine nucleotides, disrupting cellular processes such as DNA and RNA synthesis . This can result in decreased cell proliferation, particularly in cells with a high demand for pyrimidine nucleotides, such as cancer cells .
Action Environment
The action, efficacy, and stability of Emvododstat can be influenced by various environmental factors. For instance, the presence of other drugs can affect its pharmacokinetics, as seen with its interaction with CYP2D6
Eigenschaften
IUPAC Name |
6-chloro-1-(4-methoxyphenyl)hexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO2/c1-16-12-8-6-11(7-9-12)13(15)5-3-2-4-10-14/h6-9H,2-5,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSARVEGIOLYKLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCCCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594350 |
Source


|
| Record name | 6-Chloro-1-(4-methoxyphenyl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
278619-91-3 |
Source


|
| Record name | 6-Chloro-1-(4-methoxyphenyl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1320006.png)


![1-(3,4-Dihydro-2H-[1,8]naphthyridin-1-yl)-2,2-dimethyl-propan-1-one](/img/structure/B1320013.png)

